molecular formula C10H7Cl2NO B11880841 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B11880841
M. Wt: 228.07 g/mol
InChI Key: AWVUMOOJONAQFC-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde (CAS 211060-54-7) is a high-purity synthetic building block specializing in the indole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This compound features a carbaldehyde functional group at the C2 position and two chlorine substituents at the C3 and C5 positions of the indole ring, offering distinct electronic and steric properties for strategic molecular design. This chemical serves as a versatile precursor in organic synthesis, particularly for developing novel bioactive molecules. Its structure is valuable for constructing metal complexes, as the indole scaffold can coordinate with transition metal ions through different bonding modes, which is a key strategy for developing new therapeutic agents with enhanced biological activity and bioavailability . Furthermore, indole-2-carbaldehyde derivatives are key intermediates in synthesizing various pharmacologically active compounds, including Schiff bases and oximes, which have been investigated as inhibitors for specific targets . Researchers utilize this compound in projects spanning pharmaceutical development, biological probe design, and material science. The dichloro-substituted indole core is a privileged structure in drug discovery, present in compounds studied for their anticancer, antimicrobial, and anti-inflammatory properties . Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3,5-dichloro-1-methylindole-2-carbaldehyde

InChI

InChI=1S/C10H7Cl2NO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3

InChI Key

AWVUMOOJONAQFC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: N-Methylation of Indole

Indole is first methylated at the 1-position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) or dimethylformamide (DMF). Typical conditions include reflux (82–84°C) for 12–16 hours, yielding 1-methyl-1H-indole with >85% efficiency.

Step 2: Regioselective Chlorination

The 1-methylindole undergoes dichlorination at the 3- and 5-positions. Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC), with yields ranging from 70–80%.

Step 3: Vilsmeier-Haack Formylation

The chlorinated intermediate is treated with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by reflux (80–90°C) for 5–8 hours. Hydrolysis with aqueous sodium carbonate (Na₂CO₃) yields the aldehyde.

Typical Reaction Conditions

ParameterValue
ReagentsPOCl₃, DMF, Na₂CO₃
Temperature0–5°C (initial), 80–90°C (reflux)
Yield65–75%
Purity (HPLC)>95%

Oxidative Methods via 2-Hydroxymethylindole Intermediates

An alternative route involves the oxidation of 2-hydroxymethylindole derivatives. This method is advantageous for avoiding harsh chlorination conditions post-formylation.

Step 1: Synthesis of 2-Hydroxymethyl-1-methylindole

1-Methylindole is treated with paraformaldehyde ((CH₂O)ₙ) in acetic acid (AcOH) under reflux, introducing a hydroxymethyl group at the 2-position. Yields of 60–70% are typical.

Step 2: Dichlorination

Chlorination at the 3- and 5-positions is performed using chlorine gas (Cl₂) in carbon tetrachloride (CCl₄) at 25°C. The reaction requires 2–4 hours, with yields of 75–85%.

Step 3: Oxidation to Aldehyde

The hydroxymethyl group is oxidized to a carbaldehyde using activated manganese dioxide (MnO₂) in dichloromethane (DCM). The reaction proceeds at room temperature over 20–30 hours, yielding 60–65% of the target compound.

Key Advantages

  • Avoids POCl₃, reducing corrosive waste.

  • Compatible with acid-sensitive functional groups.

McFadyen-Stevens Reaction from Carboxylic Acid Derivatives

The McFadyen-Stevens reaction converts carboxylic acids to aldehydes via intermediate hydrazides. This method is less common but useful for lab-scale synthesis.

Step 1: Esterification of Indole-2-Carboxylic Acid

3,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is esterified with ethanol (EtOH) and sulfuric acid (H₂SO₄) under reflux, yielding the ethyl ester (90–95% yield).

Step 2: Hydrazide Formation

The ester is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol, forming the carbohydrazide. Reaction conditions include reflux for 4–6 hours (80–85% yield).

Step 3: Tosylation and Thermal Decomposition

The hydrazide is tosylated with p-toluenesulfonyl chloride (TsCl) in pyridine, followed by decomposition in ethylene glycol at 150°C. This step yields the aldehyde with 40–50% efficiency.

Limitations

  • Lower overall yield compared to Vilsmeier-Haack.

  • Requires stringent temperature control.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Vilsmeier-HaackPOCl₃, DMF65–75>95Industrial
Oxidative (MnO₂)MnO₂, Cl₂60–6590–95Lab-scale
McFadyen-StevensNH₂NH₂, TsCl40–5085–90Lab-scale

Critical Considerations in Process Optimization

  • Regioselectivity in Chlorination

    • Electron-donating groups (e.g., methyl at N1) direct electrophilic substitution to the 3- and 5-positions.

    • Excess chlorinating agents may lead to over-halogenation; stoichiometry must be carefully controlled.

  • Solvent Selection

    • Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates in Vilsmeier-Haack formylation.

    • Non-polar solvents (CCl₄) improve selectivity during chlorination.

  • Purification Techniques

    • Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating intermediates.

    • Recrystallization from ethanol/water mixtures enhances final product purity .

Chemical Reactions Analysis

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes or as agonists/antagonists of receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The dichloro compound’s Cl groups increase molecular weight by ~55 g/mol compared to the dimethyl analog, reducing solubility in polar solvents. Chlorine’s electronegativity also enhances the electrophilicity of the aldehyde group, favoring reactions like Schiff base formation .
  • In contrast, the dimethyl analog’s methyl groups donate electron density, stabilizing the indole ring but reducing aldehyde reactivity .

Melting Points :

  • Indole-3-carboxaldehyde exhibits a higher melting point (193–198°C) than Indole-4-carboxaldehyde (140–146°C), likely due to better crystal packing in the 3-substituted isomer . The dichloro compound’s mp remains uncharacterized but is expected to differ significantly due to halogenation.

Biological Activity

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is an indole derivative known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound features dichloro substitutions at the 3 and 5 positions of the indole ring, along with a carbaldehyde functional group at the 2 position, which enhances its reactivity and biological profile.

  • Molecular Formula : C10H7Cl2NO
  • Molecular Weight : 228.07 g/mol
  • Structure : The compound exhibits a unique structure that influences its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, indole derivatives have been shown to inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Indole derivatives, including this compound, have been explored for their anticancer properties. Studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation. For example, the inhibition of WEE1 kinase has been linked to enhanced cytotoxicity in cancer cells, demonstrating the potential of indole derivatives in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For instance, it may interact with urease enzymes, which are important in various biological systems and can be targeted for therapeutic interventions .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activities attributed to different substitution patterns on the indole ring. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehydeC11H8ClNO2Two aldehyde groups; broader reactivity
5-Chloro-2-methyl-1H-indole-3-carbaldehydeC10H8ClNOSingle chlorine substitution; different position
3-ChloroindoleC8H6ClNSimpler structure; lacks aldehyde functionality

These variations in substitution patterns significantly influence their chemical behavior and biological activity .

Study on Anticancer Activity

A study investigated the anticancer effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with dichloro substitutions exhibited enhanced cytotoxicity compared to their mono-chloro counterparts. The mechanism of action was primarily through the inhibition of cell cycle progression at G2-M checkpoints via WEE1 inhibition .

Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial properties of indole derivatives against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via formylation of a pre-functionalized indole core. For example, a reflux method using acetic acid and sodium acetate as catalysts (similar to ) can be adapted. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde precursor to nucleophile) are critical for yield optimization. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., chlorine at positions 3 and 5, methyl at N1).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the aldehyde group’s orientation and planarity of the indole ring .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C10_{10}H7_{7}Cl2_{2}NO) and isotopic patterns.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or ambiguous crystallographic results) be systematically resolved?

  • Methodological Answer :

  • Dynamic NMR Experiments : Perform variable-temperature NMR to assess conformational flexibility or tautomerism.
  • Density Functional Theory (DFT) Calculations : Compare experimental NMR chemical shifts with DFT-predicted values to identify discrepancies arising from solvent effects or crystal packing .
  • Twinned Crystallography : Use SHELXD/SHELXE for structure solution if twinning is suspected, as seen in high-symmetry space groups .

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450 isoforms). The dichloro and aldehyde groups may enhance hydrophobic and covalent interactions, respectively .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Compare with analogs (e.g., 5-fluoro or 6-chloro derivatives) to evaluate substituent effects on binding kinetics .

Q. How do electronic and steric effects of the 3,5-dichloro and N1-methyl substituents influence reactivity compared to other indole derivatives?

  • Methodological Answer :

  • Comparative Reactivity Analysis :
CompoundSubstituentsKey Properties
3,5-Dichloro-1-methyl derivativeCl (3,5), CH3_3 (N1)Enhanced electrophilicity at C2 due to electron-withdrawing Cl; steric hindrance from CH3_3 limits nucleophilic attack at N1 .
5-Fluoro-1H-indole-2-carboxylateF (5)Lower steric bulk but reduced electron withdrawal compared to Cl .
  • Hammett Studies : Quantify substituent effects on reaction rates (e.g., aldehyde oxidation) using σm_mp_p values for Cl (σm_m = 0.37) versus other halogens .

Methodological Considerations

  • Data Reproducibility : When adapting synthesis protocols, document solvent purity (e.g., anhydrous acetic acid) and inert atmosphere conditions to minimize side reactions .
  • Ethical Reporting : Align with systematic review standards (e.g., PRISMA) when comparing biological activity data, ensuring gray literature and unpublished datasets are transparently evaluated .

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